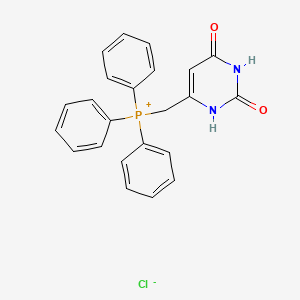
6-Uracilylmethylene Triphenylphosphonium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Uracilylmethylene Triphenylphosphonium Chloride (UAMTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
6-Uracilylmethylene Triphenylphosphonium Chloride's mechanism of action is related to its ability to scavenge free radicals and protect cells from oxidative stress. 6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to accumulate in the mitochondria, where it can protect against oxidative damage and improve mitochondrial function. 6-Uracilylmethylene Triphenylphosphonium Chloride can also inhibit the production of reactive oxygen species (ROS) and prevent oxidative damage to cellular components.
Effets Biochimiques Et Physiologiques
6-Uracilylmethylene Triphenylphosphonium Chloride has been shown to have significant biochemical and physiological effects. It has been shown to protect against oxidative damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been shown to improve mitochondrial function and reduce inflammation in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
6-Uracilylmethylene Triphenylphosphonium Chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6-Uracilylmethylene Triphenylphosphonium Chloride is also highly soluble in water, which makes it suitable for use in cell culture and in vivo experiments. However, 6-Uracilylmethylene Triphenylphosphonium Chloride's limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for 6-Uracilylmethylene Triphenylphosphonium Chloride research. One potential direction is to study the effects of 6-Uracilylmethylene Triphenylphosphonium Chloride in animal models of oxidative stress and mitochondrial dysfunction. Another potential direction is to investigate the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride as a therapeutic agent for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and pharmacokinetics of 6-Uracilylmethylene Triphenylphosphonium Chloride in vivo.
In conclusion, 6-Uracilylmethylene Triphenylphosphonium Chloride is a promising compound that has significant potential for scientific research. Its unique properties, including its antioxidant properties and ability to target mitochondria, make it a valuable tool for investigating oxidative stress and mitochondrial dysfunction. Further research is needed to fully understand the potential of 6-Uracilylmethylene Triphenylphosphonium Chloride and its applications in various fields of scientific research.
Méthodes De Synthèse
6-Uracilylmethylene Triphenylphosphonium Chloride is synthesized through the reaction of uracil and triphenylphosphine in the presence of a strong base such as potassium tert-butoxide. This reaction results in the formation of 6-Uracilylmethylene Triphenylphosphonium Chloride as a yellow crystalline solid. The purity of 6-Uracilylmethylene Triphenylphosphonium Chloride can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
6-Uracilylmethylene Triphenylphosphonium Chloride has been extensively studied for its potential applications in scientific research. It has been shown to have significant antioxidant properties and can scavenge free radicals in vitro. 6-Uracilylmethylene Triphenylphosphonium Chloride has also been studied for its potential as a mitochondrial-targeted antioxidant and has shown promising results in protecting cells from oxidative stress.
Propriétés
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-6-yl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O2P.ClH/c26-22-16-18(24-23(27)25-22)17-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-16H,17H2,(H-,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIUZJMEZGZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=O)NC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Uracilylmethylene Triphenylphosphonium Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


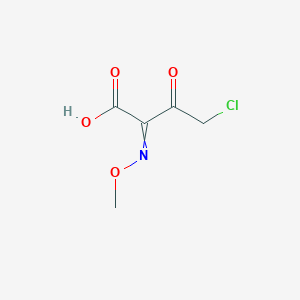
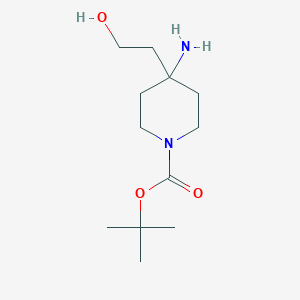
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
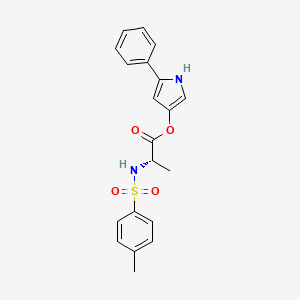
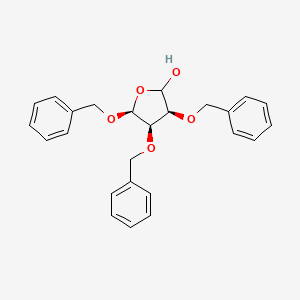
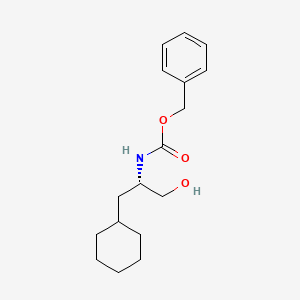
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)